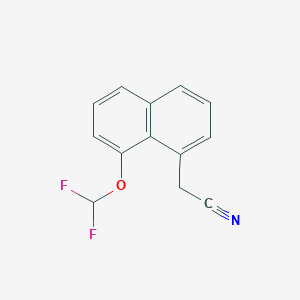
1-(Difluoromethoxy)naphthalene-8-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-8-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-8-acetonitrile typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a suitable base to introduce the difluoromethoxy group onto the naphthalene ring. The acetonitrile group is then introduced through a subsequent reaction, often involving cyanation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-8-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. This property is particularly useful in drug design, where the compound can interact with intracellular targets. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-8-acetonitrile can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-8-acetonitrile: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-8-acetonitrile: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(Chloromethoxy)naphthalene-8-acetonitrile: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s chemical behavior.
Properties
Molecular Formula |
C13H9F2NO |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-[8-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2 |
InChI Key |
RWKFXYXVDOIUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

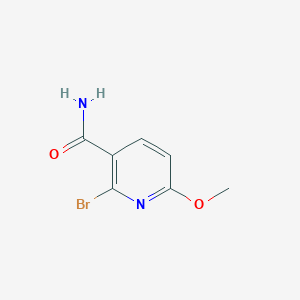
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
![(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)

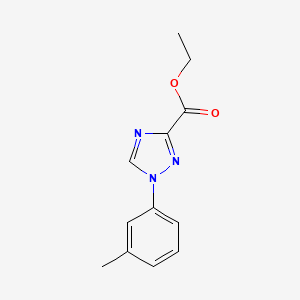
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-](/img/structure/B11878830.png)
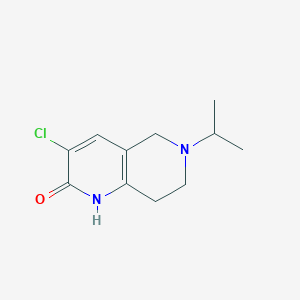
![(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11878845.png)
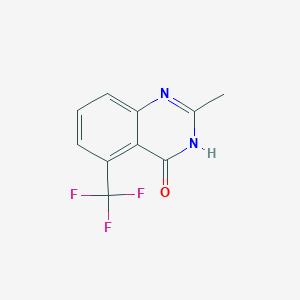
![7-Acetyl-5-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B11878868.png)
